BenchChemオンラインストアへようこそ!

2,4-Dihydroxybenzoyl acetonitrile

Antioxidant activity DPPH assay ABTS assay

2,4-Dihydroxybenzoyl acetonitrile (CAS 53656-08-9; IUPAC: 3-(2,4-dihydroxy-phenyl)-3-oxo-propionitrile; molecular formula C₉H₇NO₃; MW 177.16 g/mol) is a member of the benzoylacetonitrile (β-ketonitrile) class, distinguished by the presence of two phenolic hydroxyl groups at the 2- and 4-positions of the benzoyl ring. This resorcinol-type dihydroxy substitution pattern differentiates it from the parent benzoylacetonitrile (CAS 614-16-4; C₉H₇NO, no hydroxyl) , the mono-hydroxy regioisomers 2-hydroxybenzoylacetonitrile (CAS 10523-47-4) and 4-hydroxybenzoylacetonitrile (CAS 70591-87-6) , and the catechol-type 3,4-dihydroxy isomer (CAS 133550-57-9).

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B8440135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxybenzoyl acetonitrile
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C(=O)CC#N
InChIInChI=1S/C9H7NO3/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,11,13H,3H2
InChIKeyGZQIPGSNEGWLED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxybenzoyl Acetonitrile – A Dual-Hydroxy β-Ketonitrile Building Block for Heterocyclic Synthesis and Bioactive Scaffold Exploration


2,4-Dihydroxybenzoyl acetonitrile (CAS 53656-08-9; IUPAC: 3-(2,4-dihydroxy-phenyl)-3-oxo-propionitrile; molecular formula C₉H₇NO₃; MW 177.16 g/mol) is a member of the benzoylacetonitrile (β-ketonitrile) class, distinguished by the presence of two phenolic hydroxyl groups at the 2- and 4-positions of the benzoyl ring. This resorcinol-type dihydroxy substitution pattern differentiates it from the parent benzoylacetonitrile (CAS 614-16-4; C₉H₇NO, no hydroxyl) [1], the mono-hydroxy regioisomers 2-hydroxybenzoylacetonitrile (CAS 10523-47-4) and 4-hydroxybenzoylacetonitrile (CAS 70591-87-6) , and the catechol-type 3,4-dihydroxy isomer (CAS 133550-57-9) . The compound retains the three reactive centers characteristic of benzoylacetonitriles—nitrile, carbonyl, and active methylene—while the 2,4-dihydroxy motif introduces hydrogen-bond donor/acceptor capacity, metal-chelating potential, and a distinct antioxidant pharmacophore not found in the non-hydroxylated or mono-hydroxylated analogs [2][3].

Why 2,4-Dihydroxybenzoyl Acetonitrile Cannot Be Replaced by Mono-Hydroxy or Non-Hydroxylated Benzoylacetonitrile Analogs


Substituting 2,4-dihydroxybenzoyl acetonitrile with the parent benzoylacetonitrile, a mono-hydroxy regioisomer, or the 3,4-dihydroxy isomer is not functionally equivalent because the regiochemistry and multiplicity of phenolic hydroxyls fundamentally alter three performance-critical properties: (i) radical-scavenging mechanism and potency—2,4-dihydroxybenzoic acid exhibits negligible DPPH• activity (not detected) but measurable ABTS•+ activity (IC₅₀ = 27.553 µg/mL at 5 min), whereas the 3,4-dihydroxy isomer shows DPPH• IC₅₀ = 47.524 µg/mL and faster ABTS•+ kinetics (IC₅₀ = 8.655 µg/mL at 5 min), indicating divergent antioxidant pathways [1]; (ii) metal-chelation geometry—the 2,4-(meta) dihydroxy arrangement chelates metal ions via a six-membered ring distinct from the five-membered catecholate chelate of the 3,4-isomer, as evidenced by structurally characterized copper(II) complexes of 2-(2,4-dihydroxybenzoyl)benzoate that exhibit cytotoxicity against HCT116 (IC₅₀ = 5 µg/mL) and HepG2 (IC₅₀ = 2.75 µg/mL) tumor cells [2]; and (iii) regioselectivity in heterocyclization—the 2-hydroxy group can direct cyclocondensation through intramolecular hydrogen bonding or participation as a nucleophilic site, a feature absent in the 4-hydroxy analog and the non-hydroxylated parent [3]. Generic substitution therefore risks loss of chelation-dependent bioactivity, altered regiochemical outcomes in synthesis, and unpredictable antioxidant performance.

2,4-Dihydroxybenzoyl Acetonitrile – Quantitative Differentiation Evidence vs. Closest Analogs


Antioxidant Profile Divergence: 2,4-Dihydroxy vs. 3,4-Dihydroxy and Mono-Hydroxy Patterns in Radical-Scavenging Assays

The antioxidant behavior of the 2,4-dihydroxybenzoyl motif is fundamentally distinct from the 3,4-dihydroxy (catechol) and mono-hydroxy patterns. In a comprehensive comparative study of dihydroxybenzoic acids, 2,4-dihydroxybenzoic acid (the closest structural proxy for the benzoyl portion of the target compound) showed no detectable DPPH• radical scavenging (IC₅₀ = not detected), whereas the 3,4-dihydroxy isomer (catechol-type) exhibited DPPH• IC₅₀ = 47.524 µg/mL [1]. In the ABTS•+ assay, the 2,4-isomer displayed time-dependent activity with IC₅₀ values of 27.553, 48.442, and 85.856 µg/mL at 5, 10, and 15 min respectively, compared to 8.655, 7.314, and 6.943 µg/mL for the 3,4-isomer at the same time points [1]. This demonstrates that the 2,4-dihydroxy pattern engages in slower, hydrogen-atom-transfer-dominated radical quenching, whereas the catechol 3,4-pattern operates via rapid electron-transfer mechanisms—a mechanistic divergence with significant implications for applications requiring sustained vs. burst antioxidant activity [2]. The 4-hydroxy mono-substituted analog was essentially inactive in DPPH• (IC₅₀ not calculated) and showed markedly weaker ABTS•+ activity (IC₅₀ = 101.609 µg/mL at 5 min) [1].

Antioxidant activity DPPH assay ABTS assay Structure–activity relationship Hydroxybenzoic acid

Metal-Chelation Capacity of the 2,4-Dihydroxy Motif: Cytotoxic Copper(II) Complexes vs. Non-Chelating Analogs

The 2,4-dihydroxybenzoyl moiety enables formation of stable metal complexes that are structurally inaccessible to mono-hydroxy or non-hydroxylated benzoylacetonitriles. A binuclear copper(II) complex incorporating the 2-(2,4-dihydroxybenzoyl)benzoate ligand was structurally elucidated by synchrotron X-ray diffraction and evaluated for cytotoxicity [1]. This complex exhibited significant cytotoxicity against HCT116 human colon carcinoma cells (IC₅₀ = 5 µg/mL) and HepG2 human hepatocellular carcinoma cells (IC₅₀ = 2.75 µg/mL), as determined by Alamar Blue assay [1]. By contrast, the non-hydroxylated parent benzoylacetonitrile cannot form analogous chelate complexes, and the 4-hydroxy mono-substituted analog (CAS 70591-87-6) can only participate in monodentate or bridging coordination, not the bidentate chelation achievable by the 2,4-dihydroxy arrangement [2]. The 2-hydroxy mono-substituted analog (CAS 10523-47-4) may form a bidentate chelate via the 2-hydroxy and carbonyl oxygens, but lacks the second hydroxyl for extended hydrogen-bond networks or polynuclear bridge formation observed with the 2,4-dihydroxy system [1].

Metal chelation Copper complex Cytotoxicity Anticancer DNA interaction

Anti-Inflammatory Class Activity of Benzoylacetonitriles: Basis for Prioritizing the 2,4-Dihydroxy Analog Over Non-Hydroxylated Variants

The benzoylacetonitrile scaffold has validated in vivo anti-inflammatory activity. Ridge et al. (1979) demonstrated that benzoylacetonitrile and its fluorinated analogs possess potent oral anti-inflammatory activity in the rat adjuvant arthritis model, with the parent compound producing significant inhibition of paw swelling at oral doses of 50 mg/kg [1]. Critically, the study established structure–activity requirements: only ortho-, meta-, and para-fluorobenzoylacetonitrile retained activity among phenyl-substituted analogs, indicating that electronic modulation of the benzoyl ring is tolerated but not all substitution patterns preserve activity [1]. More recently, Kuo et al. (2025) demonstrated that benzoylacetonitrile (BTA) ameliorates disease severity in both chronic and relapsing-remitting experimental autoimmune encephalomyelitis (EAE) models through dual suppression of microglial activation and Th1/Th17 differentiation, positioning the benzoylacetonitrile core as a novel anti-neuroinflammatory scaffold [2]. While the 2,4-dihydroxy analog itself has not been directly tested in these models, the presence of electron-donating hydroxyl groups at positions that are structurally analogous to those modified in the Ridge et al. SAR study provides a rational basis for anticipating differential or potentially enhanced anti-inflammatory activity compared to the parent compound, particularly given the established role of phenolic hydroxyls in modulating NF-κB pathway activation [3].

Anti-inflammatory Adjuvant arthritis Benzoylacetonitrile Neuroinflammation Multiple sclerosis

Tri-Reactive Synthon for Regioselective Heterocyclic Synthesis: Advantage Over Mono-Functional and Less Substituted Analogs

Benzoylacetonitriles function as tri-electrophilic synthons due to the simultaneous presence of three reactive moieties—nitrile, carbonyl, and active methylene—enabling one-pot multicomponent syntheses of diverse heterocyclic scaffolds including pyrans, pyridazines, pyrimidines, pyrazines, and triazines [1]. The 2,4-dihydroxy substitution pattern adds orthogonal regiochemical control not available to the parent benzoylacetonitrile: the 2-hydroxy group can participate in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing specific transition states and directing cyclocondensation regiochemistry in reactions with hydrazines (forming 5-aminopyrazoles) or with aldehydes and ammonium acetate (forming benzoquinazolines) [2][3]. Specifically, condensation of benzoylacetonitrile with 2 mol of aldehyde yields 2-substituted 4-phenyl-10-oxa-5H-benzo[g]quinazoline; the presence of the 2-hydroxy group in the target compound would be expected to direct analogous cyclizations via intramolecular H-bonding to the aldehyde-derived imine intermediate [3]. This contrasts with the 4-hydroxy analog, where the hydroxyl is para to the carbonyl and cannot engage in analogous 6-membered intramolecular H-bond formation, and with the 3,4-dihydroxy isomer, where catechol oxidation under reaction conditions may lead to undesired side products [1].

Heterocyclic synthesis β-Ketonitrile Building block Pyrazole Pyridine Regioselectivity

Acetylcholinesterase Inhibitory Potential: Preliminary Evidence Supporting Neurodegenerative Disease Research Applications

Preliminary in vitro data indicate that derivatives of 2,4-dihydroxybenzoyl acetonitrile exhibit acetylcholinesterase (AChE) inhibitory activity with IC₅₀ values as low as 2.7 µM . This level of activity is comparable to early-stage AChE inhibitor leads and provides a basis for further structure–activity optimization. While the parent benzoylacetonitrile has not been reported as an AChE inhibitor—its primary reported bioactivity being anti-inflammatory through NF-κB pathway modulation [1]—the addition of the 2,4-dihydroxy motif may introduce cholinesterase binding interactions through hydrogen bonding with catalytic triad residues (Ser203, His447, Glu334) or peripheral anionic site residues (Tyr72, Asp74, Trp286) of human AChE. It must be noted that this AChE inhibitory activity has been reported primarily through vendor technical summaries rather than peer-reviewed primary pharmacology literature, and the Supporting Evidence tag reflects the need for independent verification before procurement decisions based solely on this endpoint.

Acetylcholinesterase inhibition Alzheimer′s disease Cognitive function Neurodegeneration

Physicochemical Differentiation: Hydrogen-Bond Donor Count, Polar Surface Area, and Aqueous Solubility Implications vs. Non-Hydroxylated Parent

The 2,4-dihydroxy substitution pattern fundamentally alters the physicochemical profile of the benzoylacetonitrile scaffold in ways that affect formulation, bioavailability, and assay compatibility. The target compound (C₉H₇NO₃, MW 177.16) possesses two hydrogen-bond donors (2× phenolic OH) and four hydrogen-bond acceptors (2× OH, C=O, C≡N), compared to the parent benzoylacetonitrile (C₉H₇NO, MW 145.16) which has zero H-bond donors and two acceptors (C=O, C≡N) [1]. The calculated topological polar surface area (TPSA) increases from approximately 41 Ų (parent) to approximately 81 Ų (2,4-dihydroxy analog), substantially improving predicted aqueous solubility and reducing membrane permeability in a manner consistent with enhanced drug-likeness for peripherally acting or gut-restricted applications [2]. The 2,4-dihydroxy analog also introduces pH-dependent ionization: the 4-OH (para to carbonyl) has an estimated pKa of ~8.0–8.5 (comparable to β-resorcylic acid), while the 2-OH (ortho to carbonyl) has an estimated pKa of ~9.5–10.5 due to intramolecular H-bonding with the adjacent carbonyl, creating a differentially ionizable profile at physiological pH that the mono-hydroxy analogs cannot replicate [3].

Hydrogen bonding Polar surface area Solubility Drug-likeness Physicochemical properties

2,4-Dihydroxybenzoyl Acetonitrile – High-Value Application Scenarios Supported by Evidence


Scaffold for Multi-Target Anti-Inflammatory Drug Discovery Leveraging the Benzoylacetonitrile Core

The benzoylacetonitrile scaffold has demonstrated oral anti-inflammatory efficacy in the rat adjuvant arthritis model (Ridge et al., 1979) and protective effects in both chronic and relapsing-remitting EAE models through microglial and T-cell modulation (Kuo et al., 2025) [1]. The 2,4-dihydroxy derivative extends this validated core by introducing phenolic hydroxyls capable of additional hydrogen-bonding interactions with biological targets and radical-scavenging antioxidant activity that may synergize with the anti-inflammatory mechanism. Procurement of the 2,4-dihydroxy analog is scientifically justified for medicinal chemistry programs seeking to explore SAR around hydroxylation of the benzoylacetonitrile pharmacophore, particularly for neuroinflammatory and arthritic indications where the combination of NF-κB pathway suppression and localized antioxidant effects may provide therapeutic benefit.

Chelating Ligand Precursor for Metallodrug Development

The 2,4-dihydroxybenzoyl moiety forms stable bidentate chelates with transition metal ions, as demonstrated by the structurally characterized binuclear copper(II) complex that exhibited cytotoxicity against HCT116 (IC₅₀ = 5 µg/mL) and HepG2 (IC₅₀ = 2.75 µg/mL) tumor cell lines [2]. The β-ketonitrile functionality provides an additional metal-coordination site (through the nitrile nitrogen or enolate oxygen after deprotonation of the active methylene), potentially enabling tridentate (O,O,N) coordination modes not possible with simple dihydroxybenzoic acids. Researchers developing metal-based anticancer, antimicrobial, or diagnostic agents should prioritize the 2,4-dihydroxybenzoyl acetonitrile scaffold over non-hydroxylated or mono-hydroxylated benzoylacetonitriles specifically for its multidentate chelation capability.

Regioselective Synthesis of Hydroxylated Heterocyclic Libraries

Benzoylacetonitriles serve as tri-electrophilic building blocks for one-pot syntheses of diverse 5- and 6-membered heterocycles including pyrazoles, pyrimidines, pyridazines, and pyrans [3]. The 2-hydroxy group of 2,4-dihydroxybenzoyl acetonitrile provides intramolecular hydrogen-bond direction of cyclocondensation regiochemistry, while the 4-hydroxy group remains available for further derivatization (e.g., etherification, esterification, glycosylation) or for engaging additional binding interactions in biological targets. This orthogonal reactivity profile makes the compound particularly valuable for constructing hydroxylated heterocyclic libraries for high-throughput screening, where the hydroxyl groups can serve as synthetic handles for late-stage diversification or as pharmacophoric elements for target engagement.

Mechanistic Antioxidant Probe for Distinguishing Hydrogen-Atom-Transfer vs. Electron-Transfer Pathways

The divergent radical-scavenging behavior of the 2,4-dihydroxy pattern vs. the catechol 3,4-dihydroxy pattern—where 2,4-DHBA is DPPH•-inactive but ABTS•+-active, while 3,4-DHBA is active in both assays with faster kinetics [4]—positions 2,4-dihydroxybenzoyl acetonitrile as a useful mechanistic probe for distinguishing hydrogen-atom-transfer (HAT) from single-electron-transfer (SET) antioxidant mechanisms in complex biological matrices. Research groups investigating oxidative stress pathways or developing antioxidant formulations may preferentially procure the 2,4-dihydroxy compound when sustained, HAT-dominated radical quenching is mechanistically desired over the rapid SET-dominated quenching characteristic of catechol-type antioxidants.

Quote Request

Request a Quote for 2,4-Dihydroxybenzoyl acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.